4-(2-Aminoethyl)imidazole bis(dihydrogen phosphate) hydrate

Description

Histamine diphosphate monohydrate (CAS-RN 51-74-1) is a compound widely recognized for its role as a neurotransmitter in the nervous system and as a local mediator in various physiological processes. It is involved in neurotransmission, inflammation, smooth muscle contraction, capillary dilation, chemotaxis, cytokine production, and gastric acid secretion .

Properties

Molecular Formula |

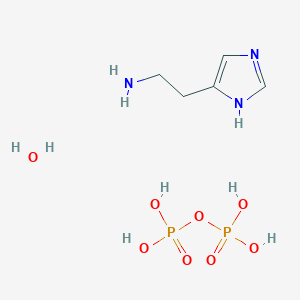

C5H15N3O8P2 |

|---|---|

Molecular Weight |

307.14 g/mol |

IUPAC Name |

2-(1H-imidazol-5-yl)ethanamine;phosphono dihydrogen phosphate;hydrate |

InChI |

InChI=1S/C5H9N3.H4O7P2.H2O/c6-2-1-5-3-7-4-8-5;1-8(2,3)7-9(4,5)6;/h3-4H,1-2,6H2,(H,7,8);(H2,1,2,3)(H2,4,5,6);1H2 |

InChI Key |

DIJCZIWVYBPQBD-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(NC=N1)CCN.O.OP(=O)(O)OP(=O)(O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Histamine diphosphate monohydrate can be synthesized by treating a hot solution of bis-3,4-dichlorobenzenesulfonate with an equivalent amount of barium hydroxide in water solution . The reaction conditions typically involve maintaining the mixture at an alkaline pH using calcium carbonate.

Industrial Production Methods: The industrial production of histamine diphosphate monohydrate generally follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Histamine diphosphate monohydrate undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of imidazole derivatives.

Reduction: Reduction reactions can modify the imidazole ring structure.

Substitution: Substitution reactions often involve the imidazole ring, leading to different histamine derivatives.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions include various imidazole derivatives and substituted histamine compounds .

Scientific Research Applications

Histamine diphosphate monohydrate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in the synthesis of histamine derivatives.

Biology: Acts as a neurotransmitter and local mediator in physiological studies.

Mechanism of Action

Histamine diphosphate monohydrate exerts its effects by acting on histamine receptors, primarily H1 and H2 receptors. It causes dilation of arteries and capillaries, leading to increased blood flow and decreased systemic blood pressure. It also stimulates gastric gland secretion, resulting in increased gastric juice acidity . The compound’s action is mediated through the activation of nitric oxide synthetase and subsequent vasodilation .

Comparison with Similar Compounds

Histamine phosphate: Another histamine derivative with similar physiological effects.

Histamine dihydrochloride: Used in similar diagnostic and therapeutic applications.

Histamine bisphosphate: Shares similar chemical properties and applications

Uniqueness: Histamine diphosphate monohydrate is unique due to its specific molecular structure, which allows it to interact effectively with histamine receptors and exert potent physiological effects. Its monohydrate form also contributes to its stability and solubility in aqueous solutions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.